molecular formula C10H18Cl2Si B14622204 (7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane CAS No. 58660-83-6

(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane

Cat. No.: B14622204
CAS No.: 58660-83-6
M. Wt: 237.24 g/mol
InChI Key: UQIOWUIERQRHBA-UHFFFAOYSA-N
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Description

(7,7-Dichlorobicyclo[410]heptan-1-yl)(trimethyl)silane is a unique organosilicon compound that features a bicyclic heptane structure with two chlorine atoms and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane typically involves the reaction of 7,7-dichlorobicyclo[4.1.0]heptane with trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. A common method involves the use of a phase transfer catalyst to facilitate the reaction between the organic and aqueous phases .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Addition Reactions: The bicyclic structure can participate in addition reactions with electrophiles.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Addition Reactions: Electrophiles such as bromine or iodine can be used.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyl group.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atoms.

    Addition Reactions: Products include adducts formed by the addition of electrophiles to the bicyclic structure.

    Hydrolysis: Products include the corresponding alcohols or silanols.

Scientific Research Applications

(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane has several scientific research applications:

Mechanism of Action

The mechanism of action of (7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane involves its ability to undergo various chemical reactions due to the presence of reactive sites, such as the chlorine atoms and the trimethylsilyl group. The bicyclic structure provides rigidity and steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    7,7-Dichlorobicyclo[4.1.0]heptane: This compound is similar in structure but lacks the trimethylsilyl group.

    Trimethylsilyl Chloride: This compound contains the trimethylsilyl group but lacks the bicyclic heptane structure.

    7,7-Dichlorobicyclo[4.1.0]hept-2-ylphosphonic Dichloride: This compound has a similar bicyclic structure with different substituents.

Uniqueness

(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane is unique due to the combination of the bicyclic heptane structure and the trimethylsilyl group. This combination imparts distinctive chemical properties, such as increased stability and reactivity, making it valuable for various applications in organic synthesis and materials science .

Properties

CAS No.

58660-83-6

Molecular Formula

C10H18Cl2Si

Molecular Weight

237.24 g/mol

IUPAC Name

(7,7-dichloro-1-bicyclo[4.1.0]heptanyl)-trimethylsilane

InChI

InChI=1S/C10H18Cl2Si/c1-13(2,3)9-7-5-4-6-8(9)10(9,11)12/h8H,4-7H2,1-3H3

InChI Key

UQIOWUIERQRHBA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C12CCCCC1C2(Cl)Cl

Origin of Product

United States

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